molecular formula C19H19FN4O2S B2961425 (2,4-Dimethylthiazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1211817-26-3

(2,4-Dimethylthiazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Número de catálogo: B2961425
Número CAS: 1211817-26-3
Peso molecular: 386.45
Clave InChI: DHQGBNHDVKPCFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound "(2,4-Dimethylthiazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" features a 2,4-dimethylthiazole moiety linked via a methanone bridge to a piperidine ring substituted with a 1,3,4-oxadiazole group bearing a 4-fluorophenyl substituent. This architecture combines heterocyclic systems (thiazole and oxadiazole) known for their pharmacological relevance, such as antimicrobial, anticancer, and enzyme-inhibitory activities .

Propiedades

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-11-16(27-12(2)21-11)19(25)24-9-7-14(8-10-24)18-23-22-17(26-18)13-3-5-15(20)6-4-13/h3-6,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQGBNHDVKPCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (2,4-Dimethylthiazol-5-yl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , with the CAS number 1211817-26-3, represents a novel class of biologically active molecules that have garnered interest in medicinal chemistry. This compound integrates a thiazole moiety with a piperidine and oxadiazole structure, suggesting potential applications in various therapeutic areas, including anti-cancer and anti-inflammatory treatments.

Molecular Characteristics

PropertyValue
Molecular FormulaC19_{19}H19_{19}FN4_{4}O2_{2}S
Molecular Weight386.4 g/mol
CAS Number1211817-26-3

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl and oxadiazole groups enhances its potential pharmacological properties.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. The integration of the thiazole moiety in the compound under discussion may contribute to its efficacy against various cancer cell lines. For instance, compounds containing similar structural motifs have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cell lines, with IC50_{50} values ranging from 10 to 30 µM .

Case Study:
A study focused on thiazole-integrated compounds demonstrated that modifications in the phenyl ring significantly influenced cytotoxicity. The presence of electron-donating or electron-withdrawing groups was critical for enhancing activity against cancer cells .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Thiazole derivatives have been reported to possess antibacterial and antifungal activities. For example, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Gram-positive bacteria like Enterococcus faecalis at 100 µg/mL .

Table: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Activity Type
Reference (Chloramphenicol)25-50Antibacterial
Compound A100Antibacterial
Compound B50Antifungal

Anti-inflammatory Properties

The oxadiazole component of the compound has been associated with anti-inflammatory effects. Research indicates that oxadiazoles can inhibit pro-inflammatory cytokines and reduce edema in animal models .

In Vivo Study:
In an experimental model using carrageenan-induced paw edema, oxadiazole derivatives demonstrated significant reductions in inflammation, suggesting that the compound may possess similar anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring: Known for its versatility in medicinal chemistry, it contributes to anticancer and antimicrobial activities.
  • Oxadiazole Group: Enhances anti-inflammatory effects and may improve overall bioavailability.
  • Piperidine Moiety: Often linked with improved binding affinity to biological targets.

Key Findings from SAR Studies:

  • Substituents on the phenyl ring significantly affect cytotoxicity; electron-donating groups enhance activity while electron-withdrawing groups may reduce it .
  • The presence of fluorine in the phenyl ring is associated with increased lipophilicity and potentially improved pharmacokinetics.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing core structural motifs, focusing on substitutions, synthetic routes, and biological activities.

Thiazole-Oxadiazole/Thiadiazole Hybrids

Compound Name Core Heterocycles Key Substituents Biological Activity Synthesis Highlights Reference ID
Target Compound Thiazole + Oxadiazole 4-Fluorophenyl, Piperidine Not explicitly reported Likely Suzuki coupling (similar to )
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole + Pyrazole + Triazole 4-Chlorophenyl, 4-Fluorophenyl Antimicrobial Multi-step heterocyclic assembly
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole Thiadiazole + Thiadiazole 4-Methylphenyl, Sulfur linkages Medicinal chemistry applications Direct cyclization/functionalization
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Thiazole + Pyrazolo-pyrimidine 2,4-Dimethylthiazole, Fluorophenyl Not reported (anticancer analogs exist) Suzuki coupling, boronic acid intermediates

Key Observations:

  • Heterocycle Substitutions: Replacing oxadiazole with thiadiazole (as in ) or triazole (as in ) alters electronic properties and binding interactions.
  • Aryl Group Effects: The 4-fluorophenyl group in the target compound contrasts with 4-chlorophenyl (in ) and 4-methylphenyl (in ).
  • Piperidine vs. Piperazine : Piperidine in the target compound offers a six-membered ring with one nitrogen, while piperazine (e.g., in ) provides two nitrogens, influencing solubility and hydrogen-bonding capacity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.